2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline is a complex organic compound classified as an aniline derivative. Its molecular formula is , with a molecular weight of 299.41 g/mol. This compound has attracted attention in scientific research due to its potential applications in medicinal chemistry and industrial processes. The structure features an ethoxy group and a butyl chain substituted with a 3-methylphenoxy moiety, which contributes to its unique properties and reactivity.
The compound is sourced from various chemical databases, including BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications. It falls under the category of anilines, which are aromatic amines characterized by the presence of an amino group attached to a benzene ring. Anilines are significant in organic chemistry due to their reactivity and utility in synthesizing other chemical compounds.
The synthesis of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline typically involves the nucleophilic substitution reaction between 2-ethoxyaniline and 2-(3-methylphenoxy)butyl chloride. The reaction is commonly conducted under basic conditions using solvents such as dichloromethane or toluene, with sodium hydroxide or potassium carbonate acting as the base.
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield and purity.
The molecular structure of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline can be represented using various notations:
InChI=1S/C19H25NO2/c1-4-16(22-17-10-8-9-15(3)13-17)14-20-18-11-6-7-12-19(18)21-5-2/h6-13,16,20H,4-5,14H2,1-3H3
OXMVRHDNSHZFBT-UHFFFAOYSA-N
The compound exhibits a planar structure due to the presence of aromatic rings, while the ethoxy and butyl groups introduce some steric hindrance, affecting its reactivity.
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with biological targets such as receptors or enzymes. The binding affinity and specificity depend on the structural features of the compound, influencing its biological effects. Detailed studies may reveal insights into its pharmacodynamics and pharmacokinetics.
This compound's versatility makes it valuable across various fields including medicinal chemistry, material science, and industrial chemistry. Further research could expand its applications based on newly discovered properties or mechanisms of action.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: